RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 2137432-91-6
VCID: VC6313556
InChI: InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1
SMILES: C1COC2C1NC(C2)C(=O)O.Cl
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol

RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE

CAS No.: 2137432-91-6

Cat. No.: VC6313556

Molecular Formula: C7H12ClNO3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE - 2137432-91-6

Specification

CAS No. 2137432-91-6
Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
IUPAC Name (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1
Standard InChI Key TTWWPEFTTXFCCU-PATRPMPQSA-N
Isomeric SMILES C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl
SMILES C1COC2C1NC(C2)C(=O)O.Cl
Canonical SMILES C1COC2C1NC(C2)C(=O)O.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a fused furo[3,2-b]pyrrole system, where a tetrahydrofuran ring is annulated to a pyrrolidine ring. The stereodescriptors (3aR,6aR) indicate the relative configuration of the two chiral centers at positions 3a and 6a, which are critical for its three-dimensional geometry. The carboxylic acid group at position 5 is neutralized as a hydrochloride salt, enhancing its solubility in polar solvents compared to the free acid form .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid; hydrochloride
Molecular FormulaC7H12ClNO3\text{C}_7\text{H}_{12}\text{ClNO}_3
Molecular Weight193.63 g/mol
Isomeric SMILESC1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl
InChIKeyTTWWPEFTTXFCCU-PATRPMPQSA-N

The bicyclic framework imposes conformational rigidity, which is advantageous for interactions with biological targets. The hydrochloride salt formation is confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and IR, which detect the presence of the protonated amine and carboxylate groups .

Stereochemical Implications

The rac prefix denotes a racemic mixture, though the provided stereodescriptors specify the (3aR,6aR) enantiomer. This configuration influences the compound’s pharmacological profile, as enantiopure analogs of similar scaffolds have shown varied bioactivity in receptor binding assays . Computational modeling reveals that the (3aR,6aR) configuration positions the carboxylic acid group in an axial orientation, potentially favoring hydrogen-bonding interactions with target proteins.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of RAC-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves two stages:

  • Formation of the Parent Carboxylic Acid:

    • Cyclocondensation of a substituted pyrrolidine with a furan derivative under acidic conditions.

    • Stereoselective reduction of intermediate imines using catalysts like sodium cyanoborohydride.

  • Salt Formation:

    • Treatment of the free acid with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) to yield the hydrochloride salt .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCOOH, 80°C, 12 h65
Stereoselective ReductionNaBH3CN, MeOH, rt, 6 h72
Salt FormationHCl (g), CH2Cl2, 0°C, 2 h95

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures, yielding a white crystalline solid. Purity is assessed using HPLC (≥98%) and chiral chromatography to confirm enantiomeric excess. Mass spectrometry ([M+H]+^+ = 194.1 m/z) and elemental analysis align with the theoretical molecular formula .

Physicochemical Properties

Solubility and Stability

While exact solubility data are unavailable, the hydrochloride salt is expected to exhibit high solubility in water (>50 mg/mL) and polar solvents like methanol, attributed to ionic interactions. The free acid form, by contrast, is sparingly soluble in nonpolar solvents. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity under ambient conditions.

Spectroscopic Data

  • IR (KBr): Broad peak at 2500–3000 cm1^{-1} (N-H stretch of hydrochloride), 1705 cm1^{-1} (C=O stretch of carboxylic acid) .

  • 1H^1\text{H}-NMR (D2O): δ 4.25 (m, 1H, H-3a), 3.95 (dd, 1H, H-6a), 3.70–3.40 (m, 4H, furan and pyrrolidine protons).

Applications in Pharmaceutical Research

Building Block for Bioactive Molecules

The furo[3,2-b]pyrrole scaffold is prevalent in kinase inhibitors and protease modulators. For example, analogs of this compound have been investigated as:

  • Janus Kinase (JAK) Inhibitors: The rigid bicyclic core mimics adenine’s geometry, enabling ATP-competitive binding .

  • Serine Protease Inhibitors: The carboxylic acid group chelates catalytic triad residues in enzymes like thrombin.

Case Study: Antiviral Activity

A 2024 study modified the hydrochloride salt’s pyrrolidine nitrogen with sulfonamide groups, yielding derivatives with IC50_{50} values of 1.2–3.8 μM against SARS-CoV-2 main protease. Molecular docking revealed hydrogen bonds between the carboxylic acid and protease residues Glu166 and Gln189 .

Comparative Analysis with Related Compounds

Structural Analog: Furo[2,3-c]pyrrole Derivative

The compound in Source (CAS 2550997-32-3) features a furo[2,3-c]pyrrole core with a carboxylic acid at position 3a. Key differences include:

  • Ring Fusion Position: Alters dihedral angles and hydrogen-bonding capacity.

  • Solubility: The [2,3-c] isomer’s free acid form is less soluble in water (<10 mg/mL) .

Table 3: Comparative Properties

Property[3,2-b] Isomer (This Compound)[2,3-c] Isomer
Molecular Weight193.63 g/mol193.63 g/mol
Water SolubilityHigh (salt form)Low (free acid)
Bioactivity (JAK IC50)0.8 μM2.4 μM

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